

# Natural sources and biosynthesis of synephrine in Citrus species

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An In-Depth Technical Guide to the Natural Sources and Biosynthesis of **Synephrine** in Citrus Species

## Introduction

**Synephrine** is a naturally occurring protoalkaloid, chemically known as p-**synephrine**, found in various plants and animals.[1] It is structurally similar to endogenous amines like epinephrine and norepinephrine, and as such, it exhibits adrenergic effects.[2] In recent years, p-**synephrine**, particularly from *Citrus aurantium* (commonly known as bitter orange), has gained significant attention as a key ingredient in dietary supplements marketed for weight management and sports performance, especially after the ban of ephedra-containing supplements.[3][4][5][6] This guide provides a comprehensive technical overview of the natural distribution of **synephrine** within the Citrus genus and elucidates its biosynthetic pathway, offering valuable insights for researchers, scientists, and professionals in drug development and natural product chemistry.

It is crucial to distinguish p-**synephrine** from its meta-isomer, m-**synephrine** (phenylephrine), an FDA-approved drug ingredient found in nasal decongestants.[1][7] While structurally similar, they possess different pharmacological properties.[7][8] The scientific consensus indicates that the naturally occurring form in Citrus species is predominantly p-**synephrine**, specifically the levorotatory (l) isomer.[2][9][10][11]

## Part 1: Natural Sources and Distribution in Citrus Species

**Synephrine** is a characteristic phytochemical of the Citrus genus (family Rutaceae).<sup>[2][10]</sup> Its concentration, however, varies significantly depending on the species, cultivar, plant part, and stage of maturity.

### Primary Botanical Source: Citrus aurantium

The most prominent and commercially utilized source of **synephrine** is the bitter orange, *Citrus aurantium*.<sup>[3]</sup> It contains the highest concentration of this alkaloid compared to other Citrus species, accounting for up to 90% of the total raw alkaloid content in the fruit.<sup>[12]</sup> Traditional Chinese Medicine has long used the dried, immature fruit of *C. aurantium*, known as Zhi Shi or Fructus Aurantii Immaturus, for various therapeutic purposes.<sup>[1][12][13]</sup>

The concentration of **synephrine** is highest in the immature, dried fruit and tends to decrease as the fruit ripens.<sup>[12][14][15]</sup> The peel (flavedo and albedo) contains a significantly higher concentration of **synephrine** than the pulp or juice.<sup>[3][12][16]</sup> **Synephrine** is also present in the leaves and flowers of the plant.<sup>[2][17][18]</sup>

### Distribution Across Other Citrus Species

While *C. aurantium* is the richest source, **synephrine** is widely distributed across the genus. It is found in common edible varieties, making it a natural component of the human diet through the consumption of fruits and juices.<sup>[1][2][19]</sup> Species reported to contain **synephrine** include:

- Sweet Orange (*Citrus sinensis*)<sup>[17][18]</sup>
- Mandarin and Tangerine (*Citrus reticulata*, *Citrus unshiu*, *Citrus reshni*)<sup>[2][10][15][18]</sup>
- Pomelo (*Citrus grandis*)<sup>[2][10]</sup>
- Grapefruit (*Citrus paradisi*)<sup>[3][20]</sup>
- Lemon (*Citrus limon*)<sup>[17][18]</sup>

Juices from oranges and mandarins can contain substantial amounts of **synephrine**, with mandarin juice potentially having significantly higher concentrations than orange juice.[\[7\]](#)[\[15\]](#)[\[20\]](#)

## Quantitative Data on Synephrine Content

The following table summarizes representative **synephrine** concentrations found in various Citrus species and plant parts, as reported in scientific literature. It is important to note that these values can be influenced by factors such as geographical origin, harvest time, and analytical methodology.

Citrus Species	Plant Part	Synephrine Concentration	Reference(s)
Citrus aurantium (Bitter Orange)	Unripe Fruit / Peel	0.1% - 2.0% (dry weight)	<a href="#">[21]</a>
Citrus aurantium (Bitter Orange)	Leaves	0.029% - 0.438%	<a href="#">[17]</a> <a href="#">[18]</a>
Citrus unshiu (Satsuma Mandarin)	Juice	94.1 - 146.1 mg/L	<a href="#">[15]</a>
Citrus grandis (Pomelo)	Flavedo (unripe)	~10.4 mg/100g (dry weight)	<a href="#">[16]</a>
Citrus sinensis (Sweet Orange)	Unripe Fruit	0.012% - 0.099%	<a href="#">[17]</a> <a href="#">[18]</a>
Various Orange Juices	Juice	150 - 420 nmol/mL	<a href="#">[20]</a>
Various Grapefruit Juices	Juice	20-100 times lower than orange juice	<a href="#">[20]</a>

## Part 2: Biosynthesis of p-Synephrine in Citrus

The biosynthesis of p-**synephrine** in Citrus is a specialized branch of the tyrosine metabolic pathway.[\[12\]](#)[\[22\]](#) The entire process originates from primary metabolism, utilizing precursors

from the glycolysis and pentose phosphate pathways to construct the aromatic amino acid L-tyrosine, which serves as the foundational molecule for **synephrine**.

## The Shikimate Pathway: Synthesizing the Aromatic Core

The journey begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.<sup>[12][22]</sup> This reaction, catalyzed by DAHP synthase, initiates the shikimate pathway, a multi-step process that ultimately yields chorismate. Chorismate is a critical branch-point intermediate in the synthesis of all aromatic amino acids.<sup>[12]</sup> Through the action of enzymes like chorismate mutase, chorismate is converted to prephenate, which is then transformed into p-hydroxyphenylpyruvate. Transamination of this intermediate finally yields L-tyrosine.<sup>[22]</sup>

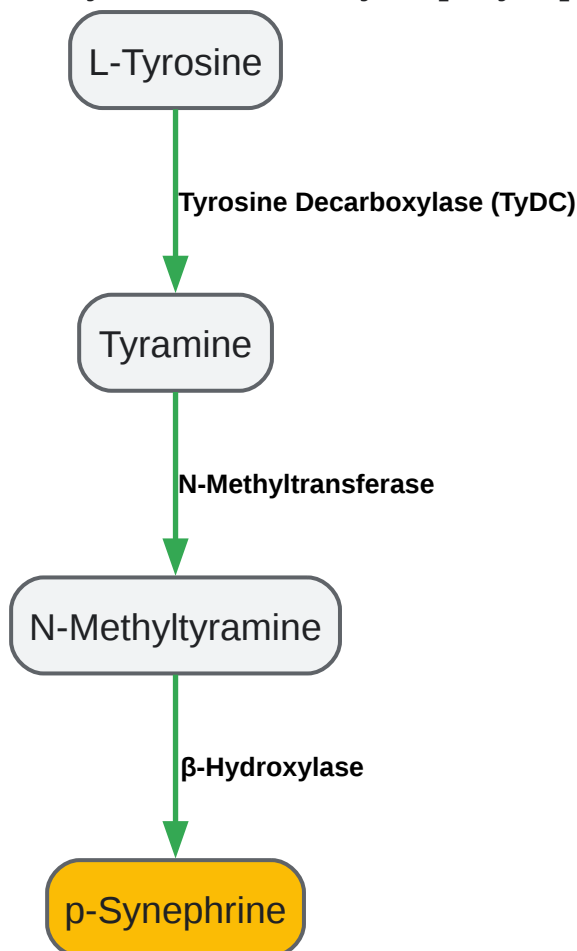
## The Core Synephrine Pathway: From Tyrosine to Synephrine

Chemical labeling experiments have demonstrated that the direct pathway to **synephrine** involves a sequence of decarboxylation, N-methylation, and  $\beta$ -hydroxylation starting from L-tyrosine.<sup>[12]</sup>

- **Decarboxylation:** The first committed step is the removal of the carboxyl group from L-tyrosine to form tyramine. This reaction is catalyzed by Tyrosine Decarboxylase (TyDC), a key enzyme in the synthesis of phenethylamine-type alkaloids.<sup>[12][15][22]</sup>
- **N-Methylation:** Tyramine is then N-methylated to form N-methyltyramine. This step involves the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the primary amine of tyramine.<sup>[11][15]</sup>
- **$\beta$ -Hydroxylation:** In the final step, a hydroxyl group is introduced at the  $\beta$ -carbon of the ethylamine side chain of N-methyltyramine, yielding p-**synephrine**.<sup>[12][15]</sup>

The following diagram illustrates the core biosynthetic pathway of p-**synephrine** from its precursor, L-tyrosine.

## Core Biosynthetic Pathway of p-Synephrine



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